![molecular formula C23H25N3O2 B5595557 3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)
3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.19467705 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties and Health Benefits
Phenolic compounds, including chlorogenic acid and other polyphenols, have been extensively studied for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties make them promising nutraceuticals for the prevention and treatment of metabolic syndrome and associated disorders. For instance, fruit-derived polyphenol supplementation has been researched for its potential to enhance athlete recovery and performance through antioxidant and anti-inflammatory mechanisms (Bowtell & Kelly, 2019). Chlorogenic acid, a specific phenolic compound, has displayed health-promoting effects, including antimicrobial, antioxidant, and prebiotic activities, which can be beneficial for food preservation and as a dietary supplement (Jesús Santana-Gálvez, L. Cisneros-Zevallos, & D. A. Jacobo-Velázquez, 2017).
Environmental Applications
Phenolic compounds are also of interest in environmental applications, such as the treatment of wastewater. Technologies for the removal of phenolic compounds from wastewater have been reviewed, highlighting the efficiency of both conventional and advanced treatment methods. These methods range from biological treatments to advanced oxidation processes, which can degrade or transform phenolic pollutants into less harmful substances (Laura G. Cordova Villegas, Neda Mashhadi, Miao Chen, Debjani Mukherjee, K. Taylor, & N. Biswas, 2016).
Scientific Research and Drug Discovery
In scientific research and drug discovery, phenolic compounds have been investigated for their potential medicinal properties, including their roles in cancer prevention, cardiovascular health, and neuroprotection. The molecular mechanisms of the antioxidant activity of polyphenolic antioxidants have been studied, providing insights into their protective roles against oxidative stress and related diseases (M. Leopoldini, N. Russo, & M. Toscano, 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-21-8-4-7-19(15-21)16-22(28)25-12-9-20(10-13-25)23-24-11-14-26(23)17-18-5-2-1-3-6-18/h1-8,11,14-15,20,27H,9-10,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACQZGMNCPGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CC=CC=C3)C(=O)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
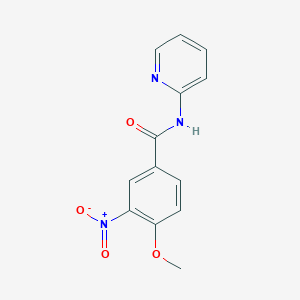
![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
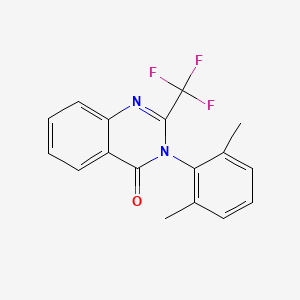
![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)
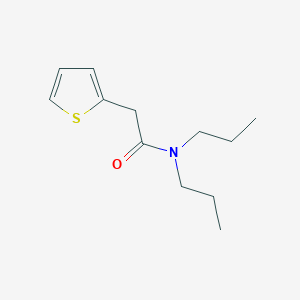
![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)
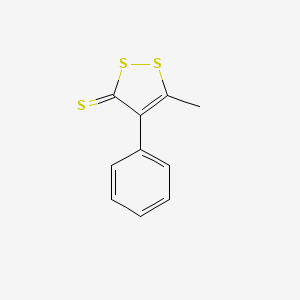
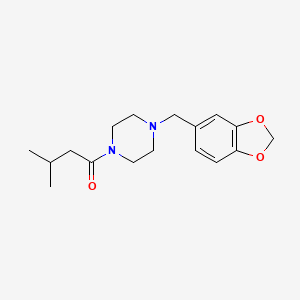

phosphinic acid](/img/structure/B5595561.png)
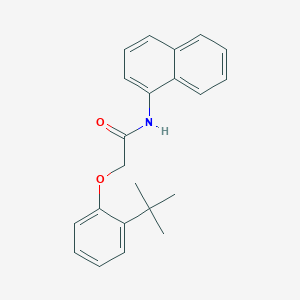
![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)
